Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.
Doxylamine Impurity A
CAS No.: 873407-01-3
Cat. No.: VC0195883
Molecular Formula: C17H22N2O
Molecular Weight: 270.38
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873407-01-3 |
---|---|
Molecular Formula | C17H22N2O |
Molecular Weight | 270.38 |
IUPAC Name | N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine |
Standard InChI | InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 |
SMILES | CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C |
Appearance | Yellow to Orange Oil |
Introduction
Chemical Structure and Identity
Chemical Nomenclature and Identification
Doxylamine EP Impurity A is chemically defined as N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine hydrochloride (1:1) . This specific chemical identification is crucial as it distinguishes it from other related compounds, including positional isomers with the pyridine nitrogen at different positions. The compound is characterized by having the pyridine nitrogen at position 2, which is an important structural feature for its identification .
Registry Information and Identification Codes
The following table presents the key identification parameters for Doxylamine EP Impurity A:
Parameter | Value |
---|---|
Common Name | Doxylamine EP Impurity A |
Chemical Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine hydrochloride (1:1) |
CAS Number | 873407-01-3 |
Catalogue Numbers | GL-D1303 (GLP Pharma), SZ-D010002 (SynZeal) |
Molecular Formula | C17H23ClN2O |
Molecular Weight | 306.83 |
Physical and Chemical Properties
Molecular Characteristics
Parameter | Recommendation |
---|---|
Storage Temperature | 2-8°C (Refrigerated) |
Shipping Conditions | Ambient |
Container Requirements | Light-resistant containers |
Reference Standards and Analytical Materials
Supplier | Product Code | Product Specifications |
---|---|---|
GLP Pharma Standards | GL-D1303 | Provided with Certificate of Analysis, 1HNMR, MASS, HPLC, IR, Potency by TGA, and C13 NMR |
SynZeal | SZ-D010002 | Thoroughly characterized with detailed analytical data |
LGC Standards | MM0101.01 | Neat format |
These reference standards are thoroughly characterized and supplied with comprehensive documentation to satisfy regulatory requirements for pharmaceutical analysis .
Applications in Pharmaceutical Research
Analytical Methods for Detection and Quantification
Quality by Design Approach to Method Development
Recent advancements in analytical methodology have applied Quality by Design (QbD) principles to develop robust RP-HPLC methods for Doxylamine impurity profiling. A representative method optimized through the QbD approach includes the following parameters:
Parameter | Specification |
---|---|
Column | C18 |
Flow Rate | 1 mL/min |
Mobile Phase | 60:40 methanol:0.1% OPA water (pH 2.8) |
Detection Wavelength | 259 nm |
Linearity Range | 10–50 μg/mL (R² = 0.9990) |
Limit of Detection (LoD) | 0.23 μg/mL |
Limit of Quantification (LoQ) | 0.71 μg/mL |
This QbD-based method demonstrated excellent analytical performance characteristics:
-
Acceptable system suitability parameters including asymmetry factor and theoretical plates
-
Good accuracy with mean recovery ranging from 99.59–101.45% and %RSD between 0.11 and 0.81
-
Acceptable precision in both intraday and interday testing
-
Robustness to minor variations in flow rate, mobile phase composition, and detection wavelength
These performance characteristics indicate the method's suitability for reliable detection and quantification of Doxylamine impurities, including Impurity A, in pharmaceutical formulations.
Regulatory Considerations and Specifications
Pharmacopeial Recognition
Doxylamine Impurity A is officially recognized in the European Pharmacopoeia (EP) standards for Doxylamine . This pharmacopeial recognition establishes it as a known impurity that must be monitored and controlled in Doxylamine-containing products marketed in regions that adopt EP standards.
Impurity Type | Maximum Acceptable Limit |
---|---|
Specified impurities | 0.10-0.15% |
Unspecified impurities | 0.10% |
Total impurities | 1.0% |
Importance in Pharmaceutical Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume